tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the azetidine ring.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a base.
Functionalization: The aminomethyl group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylate group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylate group can yield alcohols.
Scientific Research Applications
Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Its unique structure makes it a potential candidate for the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved can vary, but typically involve interactions with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid:
Tert-butyl 2-azetidinecarboxylate: A structurally similar compound with different functional groups.
Uniqueness
Tert-butyl 3-(aminomethyl)-2,2-dimethylazetidine-1-carboxylate is unique due to the presence of the tert-butyl group and the aminomethyl substituent, which confer specific chemical properties and reactivity. These features make it a versatile building block for the synthesis of complex molecules and materials.
Properties
CAS No. |
2731011-00-8 |
---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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